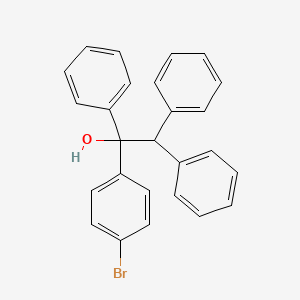

1-(4-Bromophenyl)-1,2,2-triphenylethanol

描述

1-(4-Bromophenyl)-1,2,2-triphenylethanol is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a central carbon that is bonded to three phenyl rings and a 4-bromophenyl substituent. The bromophenyl derivative is synthesized via reduction of its ketone precursor using agents like lithium aluminum hydride (LiAlH4) . Isotopic labeling studies on the parent compound reveal its reactivity in acidic conditions, where it undergoes statistical carbon-14 redistribution, suggesting intermediacy of carbocation species .

属性

分子式 |

C26H21BrO |

|---|---|

分子量 |

429.3 g/mol |

IUPAC 名称 |

1-(4-bromophenyl)-1,2,2-triphenylethanol |

InChI |

InChI=1S/C26H21BrO/c27-24-18-16-23(17-19-24)26(28,22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25,28H |

InChI 键 |

PPRQLSUUVLNCJT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural and functional properties of 1-(4-Bromophenyl)-1,2,2-triphenylethanol with related compounds:

Research Findings

- Isotopic Labeling: Carbon-14 studies on 1,2,2-triphenylethanol (parent compound) revealed non-statistical isotopic distribution in its acetate derivatives under acidic conditions, supporting a carbocation-mediated mechanism .

- Synthetic Pathways: 1,2,2-Triphenylethanol is formed via reduction of triphenylacetylene intermediates in magnesium-mediated reactions, highlighting its role in organometallic synthesis .

- Material Applications : The ethylene analog, 1-(4-Bromophenyl)-1,2,2-triphenylethylene, serves as a ligand in MOFs due to its rigid, conjugated structure .

常见问题

Q. Advanced

- Silver Carbonate Oxidation : Exposing the alcohol to Ag₂CO₃ in anhydrous solvents (e.g., benzene) generates ketones, with kinetics monitored via ¹H NMR or HPLC .

- Accelerated Stability Testing : High-temperature or UV-exposure studies assess degradation pathways, with LC-MS identifying decomposition products.

What analytical methods resolve contradictions in reported spectral data for this compound?

Advanced

Discrepancies in NMR/IR data often arise from:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.

- Impurity Profiling : High-resolution mass spectrometry (HRMS) detects trace by-products (e.g., residual ketone precursors) .

- X-ray Crystallography : Single-crystal analysis (e.g., via synchrotron radiation) provides definitive structural validation .

How can computational modeling enhance understanding of this compound’s reactivity?

Q. Advanced

- DFT Calculations : Predict reaction barriers for key steps (e.g., LiAlH4 reduction) and optimize transition states.

- Molecular Dynamics : Simulate solvent interactions to explain solubility trends (e.g., poor aqueous solubility due to hydrophobic aryl groups).

- Docking Studies : Explore potential biological interactions (e.g., enzyme binding) if bioactivity is hypothesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。